Cas no 1263366-00-2 (1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone)

1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
- 3-(2-(1,3-Dioxolan-2-yl)acetyl)benzonitrile
- FCH2804891
-
- インチ: 1S/C12H11NO3/c13-8-9-2-1-3-10(6-9)11(14)7-12-15-4-5-16-12/h1-3,6,12H,4-5,7H2
- InChIKey: MFGNXULVTYHVFO-UHFFFAOYSA-N
- ほほえんだ: O1CCOC1CC(C1C=CC=C(C#N)C=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 301
- トポロジー分子極性表面積: 59.3
1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 208509-5g |
1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone |
1263366-00-2 | 97% | 5g |
£1702.00 | 2022-03-01 | |
Fluorochem | 208509-2g |
1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone |
1263366-00-2 | 97% | 2g |
£838.00 | 2022-03-01 | |
Chemenu | CM491835-1g |
3-(2-(1,3-Dioxolan-2-yl)acetyl)benzonitrile |
1263366-00-2 | 97% | 1g |
$367 | 2023-02-18 | |
Fluorochem | 208509-1g |
1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone |
1263366-00-2 | 97% | 1g |
£554.00 | 2022-03-01 |
1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone 関連文献
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanoneに関する追加情報
Introduction to 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone (CAS No: 1263366-00-2)
1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, identified by its CAS number 1263366-00-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of both cyano and dioxolane functional groups, which contribute to its unique reactivity and potential applications in drug discovery and material science. The structural motif of 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone positions it as a valuable intermediate in the synthesis of more complex pharmacophores, particularly those targeting neurological and anti-inflammatory pathways.
The cyano group at the phenyl ring introduces a polar and electron-withdrawing nature to the molecule, enhancing its interaction with biological targets such as enzymes and receptors. This feature is particularly relevant in the design of small-molecule inhibitors, where charge distribution and electronic properties play a critical role in binding affinity. Meanwhile, the dioxolane ring provides a strained three-membered ether structure, which is known to be susceptible to ring-opening reactions under various conditions. This reactivity can be leveraged in synthetic transformations to introduce additional functional groups or to form new carbon-carbon bonds, making 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone a versatile building block in organic synthesis.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing both cyano and dioxolane moieties. The combination of these functional groups has been shown to confer unique biochemical properties that can modulate biological processes. For instance, studies have demonstrated that derivatives of this class can exhibit inhibitory activity against certain kinases and phosphodiesterases, which are key enzymes involved in signal transduction pathways relevant to diseases such as cancer and neurodegeneration. The dioxolane group, in particular, has been investigated for its ability to enhance drug delivery systems, including micelle-based formulations that improve bioavailability and targeted delivery of therapeutic agents.
Recent advancements in computational chemistry have further illuminated the structural features of 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone that contribute to its biological activity. Molecular modeling studies have revealed that the cyano group facilitates hydrogen bonding interactions with polar residues in protein active sites, while the dioxolane ring adopts conformations that optimize steric complementarity with target molecules. These insights have guided the design of novel analogs with enhanced potency and selectivity. Moreover, the strained nature of the dioxolane ring has been exploited in transition-metal-catalyzed reactions, enabling efficient functionalization strategies that expand the synthetic utility of this compound.
The synthesis of 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone typically involves multi-step organic transformations starting from readily available precursors. A common synthetic route begins with the condensation of benzonitrile derivatives with glycidol derivatives under controlled conditions to form the dioxolane moiety. Subsequent functionalization steps, such as acylation or alkylation at the ketone position, allow for further diversification of the molecular structure. The precision required in these synthetic steps underscores the importance of high-purity reagents and optimized reaction conditions to ensure regioselectivity and yield.
From a practical standpoint, 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone serves as a cornerstone compound in medicinal chemistry research laboratories worldwide. Its accessibility through scalable synthetic methods makes it an attractive candidate for high-throughput screening campaigns aimed at identifying novel drug candidates. Additionally, its structural versatility allows researchers to rapidly explore different pharmacological scaffolds by modifying substituents on both the phenyl ring and dioxolane moiety. This adaptability has led to several patents filed by pharmaceutical companies investigating its potential as a lead compound for treating various therapeutic indications.
The growing body of literature on derivatives of 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone underscores its significance in modern drug discovery. Researchers have reported promising results from preclinical studies evaluating their efficacy against inflammatory disorders and central nervous system (CNS) disorders. The cyano group’s ability to engage with biological targets is particularly noteworthy; it has been shown to modulate receptor binding affinities through electrostatic interactions while maintaining metabolic stability. Meanwhile, the dioxolane ring’s reactivity allows for further derivatization into more complex structures without compromising overall molecular integrity.
Looking ahead, future research on 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is likely to focus on exploring novel synthetic methodologies that enhance yield and sustainability. Green chemistry principles are increasingly being applied to optimize reaction conditions using biocatalysts or renewable solvents while minimizing waste generation. Furthermore, advances in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will continue to refine our understanding of this compound’s structure-property relationships.
Another exciting avenue for exploration is the incorporation of 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone into drug delivery systems designed for targeted therapy. The dioxolane ring’s propensity for coordination with metal ions has been exploited in nanotechnology applications where it serves as a linker between therapeutic agents and delivery vehicles such as gold nanoparticles or liposomes. These innovations hold promise for improving treatment outcomes by ensuring precise localization of drugs within pathological tissues while reducing systemic side effects.
In conclusion, 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-y)l-ethanone (CAS No: 1263366...
1263366-00-2 (1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone) 関連製品
- 2034508-65-9(4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide)
- 2097931-60-5(5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine)
- 1855130-50-5(5-Amino-N-cyclopropyl-4-fluoro-2-methylbenzamide)
- 2228292-31-5(2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-one)
- 1361504-33-7(Methyl 3-hydroxy-5-(2,4,6-trichlorophenyl)isonicotinate)
- 53951-84-1(Methyl quinoline-3-carboxylate)
- 2229164-83-2(3-(5-methoxy-2-nitrophenyl)propane-1-thiol)
- 2097924-08-6(N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide)
- 1361529-71-6(2-(3,4,5-Trichlorophenyl)-4-(trifluoromethyl)pyridine-3-acetic acid)
- 851764-93-7(1-phenylcyclopropane-1-carbohydrazide)




